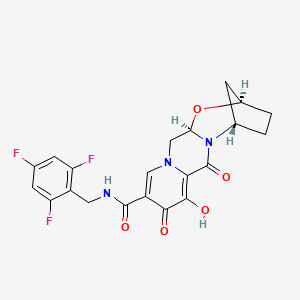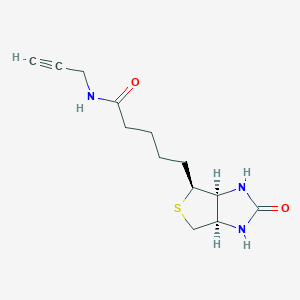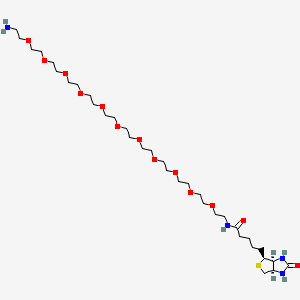
Bis-PEG9-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Bis-PEG9-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein in the case of PROTACs .
Mode of Action
This compound, as a linker in PROTACs, connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The compound enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system . In the context of ADCs, this compound acts as a cleavable linker used in the synthesis of ADCs .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thereby regulating various cellular processes. By linking the E3 ubiquitin ligase to the target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
As a peg-based compound, this compound is expected to have improved solubility and stability, which could positively impact its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This degradation can influence various cellular processes depending on the specific target protein. In the context of ADCs, the action of this compound allows for the targeted delivery of cytotoxic drugs to cancer cells .
Action Environment
The action of this compound is influenced by the intracellular environment, specifically the ubiquitin-proteasome system . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially influence its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Bis-PEG9-acid plays a significant role in biochemical reactions, particularly in the formation of amide bonds. This compound interacts with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), facilitating the creation of stable amide linkages . These interactions are crucial in the synthesis of bioconjugates, where this compound is used to link proteins, peptides, or other biomolecules, enhancing their solubility and stability.
Cellular Effects
This compound influences various cellular processes by modifying the properties of biomolecules it interacts with. For instance, when conjugated to proteins or peptides, it can enhance their solubility and reduce immunogenicity, thereby improving their therapeutic potential. Additionally, this compound can affect cell signaling pathways by altering the interactions of signaling molecules, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable amide bonds with primary amine groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. For example, the conjugation of this compound to enzymes can either block or enhance their active sites, thereby modulating their activity. Additionally, changes in gene expression can occur due to the altered interactions of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Long-term studies have shown that this compound can maintain its functional properties for extended periods, although some degradation may occur, impacting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can enhance the solubility and stability of therapeutic proteins or peptides. At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the benefits of the compound plateau or diminish at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, the conjugation of this compound to metabolic enzymes can either inhibit or enhance their activity, thereby affecting the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG spacer facilitates its movement in aqueous environments, while the terminal carboxylic acid groups enable binding to specific proteins. This distribution can affect the localization and accumulation of this compound, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its effects. For example, this compound may localize to the cytoplasm or nucleus, depending on the nature of the biomolecules it is conjugated to. This localization is crucial for its activity, as it determines the specific cellular processes and pathways that this compound can influence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-PEG9-acid is typically synthesized through the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The process involves the formation of polyethylene glycol chains, which are then functionalized with carboxylic acid groups at both ends. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of water or glycol initiators. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and functionality of the product . The final product is purified through processes such as distillation or crystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-PEG9-acid undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds
Esterification: The carboxylic acid groups can also react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Amide Bond Formation: Common reagents include EDC, DCC, and N-hydroxysuccinimide (NHS). .
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is conducted under reflux conditions.
Major Products
Applications De Recherche Scientifique
Bis-PEG9-acid has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-PEG5-acid: A shorter polyethylene glycol derivative with similar functional groups but a lower molecular weight.
Bis-PEG12-acid: A longer polyethylene glycol derivative with similar functional groups but a higher molecular weight.
Bis-succinimidyl-suberate (BS3): A crosslinker with similar functional groups but different spacer length and reactivity.
Uniqueness
Bis-PEG9-acid is unique due to its intermediate spacer length, which provides a balance between flexibility and stability. This makes it suitable for a wide range of applications, from protein modification to drug delivery . Its hydrophilic nature also enhances its solubility in aqueous media, making it more versatile compared to shorter or longer polyethylene glycol derivatives .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPXCHJGEDEJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













